Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
“Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a chloroacetyl group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving pyrrolidine and a chloroacetyl derivative .Chemical Reactions Analysis
The compound contains a chloroacetyl group, which is highly reactive and can undergo various chemical reactions, such as nucleophilic addition/elimination reactions with amines .Scientific Research Applications
Cognitive Enhancement Properties
- A study by Lin et al. (1997) explored the effects of a compound related to Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, specifically ABT-089 (S-4), which is a nicotinic acetylcholine receptor ligand. This compound showed positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity. It was noted for its reduced activation of peripheral ganglionic type receptors, suggesting potential use in treating cognitive disorders (Lin et al., 1997).
Synthetic and Chemical Properties
- Dawadi and Lugtenburg (2011) focused on the synthesis of related compounds, showcasing the reactivity of ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, leading to various pyrrole derivatives. This research indicates the potential of these compounds in developing new pyrrole systems, which are significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Photomethylation and Methoxylation Studies
- Sugiyama et al. (1981) investigated the UV-irradiation of methyl 2-pyridinecarboxylate in different conditions. This research provides insights into the chemical behavior of pyridine derivatives under various conditions, which can be crucial for understanding the reactivity of this compound in similar scenarios (Sugiyama et al., 1981).
Physiological Implications
- Sterner et al. (2013) developed a physiologically based pharmacokinetic model for a structurally related oxime, which could be used to optimize dosing regimens and improve therapeutic efficacy in humans. This research provides a framework for understanding the physiological interactions of similar compounds (Sterner et al., 2013).
Future Directions
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-chloroacetyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO4.ClH/c1-13-8(12)6-2-5(4-10-6)14-7(11)3-9;/h5-6,10H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMOAWGMFHOBB-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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